molecular formula C24H27N3O B10851974 N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide

N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide

Cat. No.: B10851974
M. Wt: 373.5 g/mol
InChI Key: DGPFCWKIBMZBAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide typically involves the reaction of 5,6-dip-tolylpyrazine-2-carboxylic acid with isopentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide involves its interaction with cannabinoid receptor 1 (CB1). The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including pain perception, appetite regulation, and immune response .

Comparison with Similar Compounds

Similar Compounds:

    N-isopentyl-5,6-dip-tolylpyrazine-2-carboxamide: is similar to other pyrazine carboxamide derivatives, such as pyrazinamide and pyrazine-2-carboxamide.

Uniqueness:

    This compound: is unique due to its specific substitution pattern and its potent activity as a CB1 antagonist. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

N-(3-methylbutyl)-5,6-bis(4-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C24H27N3O/c1-16(2)13-14-25-24(28)21-15-26-22(19-9-5-17(3)6-10-19)23(27-21)20-11-7-18(4)8-12-20/h5-12,15-16H,13-14H2,1-4H3,(H,25,28)

InChI Key

DGPFCWKIBMZBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)C(=O)NCCC(C)C

Origin of Product

United States

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